molecular formula C20H17N5O B10982854 N-(3-methylpyridin-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-methylpyridin-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10982854
M. Wt: 343.4 g/mol
InChI Key: ZZNAGXYHABUVSH-UHFFFAOYSA-N
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Description

Ilaprazole , is a heterocyclic compound with a pyrazole core. It has garnered interest due to its diverse pharmacological activities. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: The synthesis of Ilaprazole involves several steps. One common synthetic route is as follows:

Industrial Production: The industrial production methods for Ilaprazole involve large-scale synthesis, purification, and formulation to create pharmaceutical-grade products.

Chemical Reactions Analysis

Ilaprazole can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the pyrazole ring can be replaced. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Ilaprazole finds applications in:

    Gastroenterology: It is used as a proton pump inhibitor (PPI) to treat acid-related disorders.

    Anti-ulcer Activity: Ilaprazole inhibits gastric acid secretion, making it effective against ulcers.

    Anti-fibrotic Properties: Recent studies suggest its potential as an anti-fibrotic agent.

Mechanism of Action

Ilaprazole’s mechanism involves inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells. By reducing acid secretion, it alleviates symptoms associated with acid reflux and ulcers.

Comparison with Similar Compounds

Ilaprazole stands out due to its unique structure and anti-fibrotic properties. Similar compounds include other proton pump inhibitors (e.g., omeprazole, esomeprazole) and pyrazole derivatives (e.g., rabeprazole).

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H17N5O/c1-15-8-7-11-21-18(15)23-19(26)17-14-22-25(16-9-3-2-4-10-16)20(17)24-12-5-6-13-24/h2-14H,1H3,(H,21,23,26)

InChI Key

ZZNAGXYHABUVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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